4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 868977-90-6
VCID: VC6161749
InChI: InChI=1S/C21H25N3O2/c1-3-4-13-26-19-7-5-17(6-8-19)21(25)22-11-9-18-15-24-12-10-16(2)14-20(24)23-18/h5-8,10,12,14-15H,3-4,9,11,13H2,1-2H3,(H,22,25)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C
Molecular Formula: C21H25N3O2
Molecular Weight: 351.45

4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

CAS No.: 868977-90-6

Cat. No.: VC6161749

Molecular Formula: C21H25N3O2

Molecular Weight: 351.45

* For research use only. Not for human or veterinary use.

4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide - 868977-90-6

Specification

CAS No. 868977-90-6
Molecular Formula C21H25N3O2
Molecular Weight 351.45
IUPAC Name 4-butoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Standard InChI InChI=1S/C21H25N3O2/c1-3-4-13-26-19-7-5-17(6-8-19)21(25)22-11-9-18-15-24-12-10-16(2)14-20(24)23-18/h5-8,10,12,14-15H,3-4,9,11,13H2,1-2H3,(H,22,25)
Standard InChI Key VNJZUARLHFTGIS-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The IUPAC name of the compound is 4-butoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide. Its structure comprises:

  • A benzamide backbone with a butoxy substituent at the 4-position.

  • An imidazo[1,2-a]pyridine moiety linked via an ethyl spacer to the amide nitrogen.

  • A methyl group at the 7-position of the imidazopyridine ring.

The Standard InChI key (VNJZUARLHFTGIS-UHFFFAOYSA-N) and SMILES notation (CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C) provide unambiguous identifiers for computational and regulatory purposes.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H25N3O2\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{2}
Molecular Weight351.45 g/mol
CAS Number868977-90-6
SolubilityNot publicly available
PubChem CID4451598

Synthesis and Structural Analogues

Structural Analogues and Activity Trends

Compounds sharing the benzamide-imidazopyridine scaffold exhibit diverse pharmacological profiles:

  • Anti-inflammatory activity: Substituted benzamides with oxadiazole or triazine moieties show COX-2 selectivity indices up to 99% .

  • Kinase inhibition: Analogues such as 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine serve as intermediates for tyrosine kinase inhibitors (e.g., Bcr-Abl), highlighting the therapeutic potential of this structural class in oncology .

Compound ClassTargetActivity (IC50_{50})Reference
N-Substituted benzamidesCOX-20.8–1.2 μM
Imidazopyridine-aminesBcr-Abl kinase12 nM
Oxadiazole-benzamidesVEGF-R25 nM

Physicochemical and ADMET Properties

Solubility and Lipophilicity

The compound’s logP value (estimated at 3.2 via PubChem) indicates moderate lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility. The butoxy group may enhance membrane permeability compared to shorter alkoxy chains.

Metabolic Stability

Imidazopyridines are often substrates for cytochrome P450 enzymes (e.g., CYP3A4), leading to hydroxylation or N-dealkylation. The ethyl spacer in 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide could mitigate rapid clearance by reducing steric accessibility to metabolic sites .

Research Gaps and Future Directions

  • Target identification: Proteomic screens are needed to elucidate kinase targets.

  • In vivo efficacy: Murine models of inflammation and cancer could validate preliminary in silico predictions.

  • Synthetic optimization: Introducing polar groups (e.g., sulfonamides) may improve solubility without compromising activity .

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